molecular formula C13H9F3N2OS B4352472 3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

Cat. No.: B4352472
M. Wt: 298.29 g/mol
InChI Key: NRCQDYXFBFMKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a synthetic organic compound characterized by its unique isoxazolo[5,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine typically involves multi-step organic reactions

    Isoxazole Ring Formation: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Pyridine Moiety Introduction: The isoxazole intermediate is then reacted with a suitable pyridine derivative under conditions that promote the formation of the isoxazolo[5,4-b]pyridine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methyl and thienyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which 3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s binding affinity and metabolic stability, while the isoxazolo[5,4-b]pyridine core can interact with specific active sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
  • 3-methyl-6-(5-methyl-2-furyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

Uniqueness

Compared to similar compounds, 3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is unique due to the specific positioning of the methyl and thienyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-methyl-6-(5-methylthiophen-2-yl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2OS/c1-6-3-4-10(20-6)9-5-8(13(14,15)16)11-7(2)18-19-12(11)17-9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCQDYXFBFMKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C(=NO3)C)C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 4
3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 5
3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 6
3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.